molecular formula C14H10ClF3N2O B12998716 5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide

5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide

Cat. No.: B12998716
M. Wt: 314.69 g/mol
InChI Key: KJXOZYOVFGKVRO-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide is a compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-5-nitrobenzoic acid, which is then reduced to 2-chloro-5-aminobenzoic acid. This intermediate is then reacted with 2-(trifluoromethyl)aniline under appropriate conditions to yield the desired compound. The reaction conditions often involve the use of coupling agents and solvents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamide derivatives, while reduction of the chloro group can produce aminobenzamide derivatives.

Scientific Research Applications

5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)benzylamine
  • 2-Amino-5-(trifluoromethyl)benzamide

Uniqueness

5-Amino-2-chloro-N-(2-(trifluoromethyl)phenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C14H10ClF3N2O

Molecular Weight

314.69 g/mol

IUPAC Name

5-amino-2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H10ClF3N2O/c15-11-6-5-8(19)7-9(11)13(21)20-12-4-2-1-3-10(12)14(16,17)18/h1-7H,19H2,(H,20,21)

InChI Key

KJXOZYOVFGKVRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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